Enhanced LSD1 Inhibition Over Tranylcypromine
In a direct head-to-head comparison within the same study, the ortho-bromo tranylcypromine analogue (the target compound's free-base scaffold) demonstrated greater inhibitory activity against recombinant human LSD1 than the parent compound tranylcypromine in a cell-free enzyme assay . Although exact IC50 values were not tabulated for the ortho-isomer separately, the study explicitly states that 'the o-, m- and p-bromo analogues were all more active than tranylcypromine,' placing the ortho-bromo analogue in a superior activity bracket . By comparison, tranylcypromine has a reported LSD1 IC50 of approximately 58 µM in a radiometric demethylase assay under comparable conditions .
| Evidence Dimension | LSD1 enzyme inhibitory activity |
|---|---|
| Target Compound Data | Qualitatively more active than tranylcypromine (exact IC50 not reported in primary source) |
| Comparator Or Baseline | Tranylcypromine (2-phenylcyclopropylamine, racemate): IC50 = 57.98 µM (SD 5.92 µM) in a radiometric LSD1 demethylase assay |
| Quantified Difference | Ortho-bromo analogue > tranylcypromine (qualitative rank-order); tranylcypromine IC50 ≈ 58 µM provides a quantitative baseline |
| Conditions | Recombinant human LSD1 enzyme assay (Benelkebir et al., 2011); radiometric demethylase assay using H3K4me2 peptide substrate (Table 1, PMC reference for tranylcypromine IC50) |
Why This Matters
For LSD1-targeted drug discovery or chemical biology, the ortho-bromo analogue provides a higher-activity starting point than generic tranylcypromine, reducing the need for extensive re-synthesis to achieve meaningful target engagement.
- [1] Benelkebir H, Hodgkinson C, Duriez PJ, Hayden AL, Bulleid RA, Crabb SJ, Packham G, Ganesan A. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors. Bioorg Med Chem. 2011;19(12):3709-3716. doi:10.1016/j.bmc.2011.02.017. PMID:21382717. View Source
- [2] Table 1, PMC article: LSD1 inhibition IC50 values. Tranylcypromine IC50 = 57,980 nM (57.98 µM). Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC... (PMC source for tranylcypromine LSD1 data). View Source
